molecular formula C7H7NS B13485890 2-Ethyl-4-ethynyl-1,3-thiazole

2-Ethyl-4-ethynyl-1,3-thiazole

Cat. No.: B13485890
M. Wt: 137.20 g/mol
InChI Key: UEMLRRIQXXODDP-UHFFFAOYSA-N
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Description

2-Ethyl-4-ethynyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-ethynyl-1,3-thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides under basic conditions . Another method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods

Industrial production of thiazole derivatives often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-ethynyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or halogenated thiazole derivatives .

Scientific Research Applications

2-Ethyl-4-ethynyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Ethyl-4-ethynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-ethynyl-1,3-thiazole
  • 2-Ethyl-4-methyl-1,3-thiazole
  • 2-Propyl-4-ethynyl-1,3-thiazole

Uniqueness

2-Ethyl-4-ethynyl-1,3-thiazole is unique due to its specific ethyl and ethynyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

2-ethyl-4-ethynyl-1,3-thiazole

InChI

InChI=1S/C7H7NS/c1-3-6-5-9-7(4-2)8-6/h1,5H,4H2,2H3

InChI Key

UEMLRRIQXXODDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)C#C

Origin of Product

United States

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